methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
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Overview
Description
METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate group, and a thienylcarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, thienyl derivatives, and pyrrole intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler compound with similar structural features but lacking the pyrrole and thienylcarbonyl groups.
Methyl 2-hydroxy-4-methoxybenzoate: Another related compound with different substituents on the aromatic ring.
Uniqueness
METHYL 4-[4-HYDROXY-1-(2-METHOXYETHYL)-5-OXO-3-(2-THIENYLCARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C20H19NO6S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C20H19NO6S/c1-26-10-9-21-16(12-5-7-13(8-6-12)20(25)27-2)15(18(23)19(21)24)17(22)14-4-3-11-28-14/h3-8,11,16,23H,9-10H2,1-2H3 |
InChI Key |
WJRHZCBDYKCPQM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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